![molecular formula C18H19FN6O2 B2994450 8-(3-((2-fluorophenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923686-68-4](/img/structure/B2994450.png)
8-(3-((2-fluorophenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Description
8-(3-((2-fluorophenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C18H19FN6O2 and its molecular weight is 370.388. The purity is usually 95%.
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Scientific Research Applications
Serotonin Receptor Affinity and Antidepressant Potential
A study by Zagórska et al. (2016) synthesized and evaluated a series of derivatives for their affinity towards serotonin (5-HT1A/5-HT7) receptors and phosphodiesterase (PDE4B and PDE10A) inhibitor activity. One compound demonstrated significant potential as an antidepressant in preliminary pharmacological in vivo studies, highlighting its capacity to act as a potential lead compound for antidepressant and/or anxiolytic applications (Zagórska et al., 2016).
Structural Activity Relationship
Further research by Zagórska et al. (2015) explored the structure-activity relationships of arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones, identifying compounds with significant 5-HT1A and 5-HT7 receptor ligand properties. This study underscored the importance of specific substituents for receptor affinity and selectivity, suggesting these derivatives as potential antidepressant and anxiolytic agents (Zagórska et al., 2015).
Novel Multi-Target Directed Ligands
Załuski et al. (2019) designed N9-benzyl-substituted derivatives as dual-target-directed ligands, combining A2A adenosine receptor antagonistic activity with monoamine oxidase B (MAO-B) inhibition. This approach aimed at developing compounds for symptomatic relief and potential disease-modifying effects for neurodegenerative diseases, particularly Parkinson's disease (Załuski et al., 2019).
Safety Profile Evaluation
Partyka et al. (2020) evaluated the safety profile and antidepressant-like activity of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione derivatives as 5-HT1A receptor partial agonists. The study highlighted the importance of thorough safety evaluations in the development of new antidepressant drugs, providing valuable insights into the pharmacokinetic properties and side effect profiles of these compounds (Partyka et al., 2020).
properties
IUPAC Name |
6-[3-(2-fluoroanilino)propyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN6O2/c1-11-10-25-14-15(23(2)18(27)22-16(14)26)21-17(25)24(11)9-5-8-20-13-7-4-3-6-12(13)19/h3-4,6-7,10,20H,5,8-9H2,1-2H3,(H,22,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZJYJQMWDCLHFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCCNC4=CC=CC=C4F)N(C(=O)NC3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(3-((2-fluorophenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione |
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